isopropyl 2-propylpentanoate isopropyl 2-propylpentanoate
Brand Name: Vulcanchem
CAS No.: 60498-67-1
VCID: VC7984876
InChI: InChI=1S/C11H22O2/c1-5-7-10(8-6-2)11(12)13-9(3)4/h9-10H,5-8H2,1-4H3
SMILES: CCCC(CCC)C(=O)OC(C)C
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

isopropyl 2-propylpentanoate

CAS No.: 60498-67-1

Cat. No.: VC7984876

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

isopropyl 2-propylpentanoate - 60498-67-1

Specification

CAS No. 60498-67-1
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name propan-2-yl 2-propylpentanoate
Standard InChI InChI=1S/C11H22O2/c1-5-7-10(8-6-2)11(12)13-9(3)4/h9-10H,5-8H2,1-4H3
Standard InChI Key HRXNGKUCYZHOGZ-UHFFFAOYSA-N
SMILES CCCC(CCC)C(=O)OC(C)C
Canonical SMILES CCCC(CCC)C(=O)OC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isopropyl 2-propylpentanoate belongs to the ester class of organic compounds, characterized by a carbonyl group adjacent to an oxygen atom connected to an isopropyl group. Its IUPAC name, propan-2-yl 2-propylpentanoate, reflects the branched alkyl substituents on both the acid and alcohol moieties. The pentanoate backbone contains a propyl group (-CH₂CH₂CH₃) at the second carbon, while the ester linkage involves an isopropyl group (-CH(CH₃)₂).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₂₂O₂
Molecular Weight186.29 g/mol
CAS Registry Number60498-67-1
Structural FeaturesBranched alkyl chains, ester functional group

The compound’s branched structure enhances lipophilicity, potentially influencing its permeability across biological membranes and interactions with hydrophobic enzyme pockets .

Synthesis and Industrial Production

Esterification Strategies

Isopropyl 2-propylpentanoate is synthesized via classical esterification reactions between 2-propylpentanoic acid and isopropyl alcohol. While detailed industrial protocols remain proprietary, laboratory-scale methods typically employ acid-catalyzed (e.g., sulfuric acid) conditions under reflux to drive the equilibrium toward ester formation . The reaction follows the general mechanism:

2-Propylpentanoic Acid+IsopropanolH+Isopropyl 2-Propylpentanoate+H2O\text{2-Propylpentanoic Acid} + \text{Isopropanol} \xrightarrow{H^+} \text{Isopropyl 2-Propylpentanoate} + \text{H}_2\text{O}

Key parameters include temperature control (80–100°C), stoichiometric excess of alcohol, and continuous water removal to maximize yield. Purification often involves fractional distillation or chromatography to isolate the ester from unreacted precursors and byproducts.

Chemical Reactivity and Stability

Hydrolytic Degradation

Like most esters, isopropyl 2-propylpentanoate undergoes hydrolysis in aqueous environments. Acidic or basic conditions accelerate this process, yielding 2-propylpentanoic acid and isopropanol:

C11H22O2+H2OH+/OHC8H16O2+C3H8O\text{C}_{11}\text{H}_{22}\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_8\text{H}_{16}\text{O}_2 + \text{C}_3\text{H}_8\text{O}

Enzymatic hydrolysis by esterases in biological systems may further degrade the compound, releasing bioactive metabolites .

Biochemical Interactions and Mechanisms of Action

Inhibition of Acyl-CoA Synthetase 4 (Acsl4)

Isopropyl 2-propylpentanoate’s structural analog, propylisopropylacetic acid (PIA), demonstrates uncompetitive inhibition of Acsl4-mediated arachidonic acid (AA) activation in vitro . While direct evidence for the ester’s activity is lacking, its potential hydrolysis to PIA suggests a prodrug mechanism. Acsl4 catalyzes the conversion of AA to AA-CoA, a critical step in phospholipid reincorporation pathways implicated in neuroinflammatory and synaptic signaling processes .

Table 2: Kinetic Parameters of Acsl4 Inhibition

InhibitorKₖᵢ (mM)Inhibition Type
PIA11.4Uncompetitive
Valproic Acid (VPA)25.0Uncompetitive

PIA’s lower Kₖᵢ compared to VPA indicates higher potency, potentially translating to enhanced efficacy at lower concentrations in modulating AA turnover .

Implications for Bipolar Disorder Therapeutics

By attenuating AA-CoA synthesis, isopropyl 2-propylpentanoate derivatives could mimic VPA’s mood-stabilizing effects without the associated teratogenicity. VPA’s inhibition of histone deacetylase (HDAC) underlies its fetal risks, whereas PIA and its esters lack HDAC activity at therapeutic doses . This positions the compound as a candidate for non-teratogenic neurotherapeutics.

Comparative Analysis with Related Compounds

Valproic Acid (VPA) vs. PIA Derivatives

ParameterVPAIsopropyl 2-Propylpentanoate
StructureBranched carboxylic acidEsterified derivative
HDAC InhibitionYesNo
Acsl4 Kₖᵢ (mM)25.011.4 (via PIA metabolite)
TeratogenicityHighLow (predicted)

The ester’s metabolic conversion to PIA offers a pharmacokinetic advantage, enabling sustained Acsl4 inhibition with reduced systemic toxicity .

Research Applications and Future Directions

Neuropharmacology

  • Mood Stabilization: By modulating AA metabolism, the compound may ameliorate neuroinflammatory cascades in bipolar disorder .

  • Epilepsy Management: Structural similarities to anticonvulsant esters suggest potential antiepileptic properties warranting in vivo validation.

Drug Delivery Systems

The ester’s lipophilicity enhances blood-brain barrier penetration, making it a viable carrier for CNS-targeted therapeutics. Hydrolytic release of PIA could provide localized Acsl4 inhibition with minimal peripheral exposure.

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